3-Chloro-4-hydroxyphenyl octanoate
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Overview
Description
3-Chloro-4-hydroxyphenyl octanoate is an organic compound with the molecular formula C14H19ClO3 It is an ester derived from octanoic acid and 3-chloro-4-hydroxyphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxyphenyl octanoate typically involves the esterification of 3-chloro-4-hydroxyphenol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-Chloro-4-hydroxyphenol+Octanoic acidAcid catalyst3-Chloro-4-hydroxyphenyl octanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxyphenyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxyphenyl octanoic acid.
Reduction: Formation of 3-chloro-4-hydroxyphenyl octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-hydroxyphenyl octanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxyphenyl octanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active phenolic compound. The chlorine atom may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxyphenylacetic acid
- 3-Chloro-4-hydroxyphenylacetamide
- 3-Chloro-4-hydroxyphenylboronic acid
Uniqueness
3-Chloro-4-hydroxyphenyl octanoate is unique due to its ester linkage, which imparts different chemical and physical properties compared to its analogs. The octanoate moiety increases its hydrophobicity, potentially enhancing its interaction with lipid membranes and improving its bioavailability.
Properties
CAS No. |
659735-41-8 |
---|---|
Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
(3-chloro-4-hydroxyphenyl) octanoate |
InChI |
InChI=1S/C14H19ClO3/c1-2-3-4-5-6-7-14(17)18-11-8-9-13(16)12(15)10-11/h8-10,16H,2-7H2,1H3 |
InChI Key |
GBZVFVGUGBNDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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